Cas no 2109-64-0 (1-Dibutylamino-propan-2-ol)
1-Dibutylamino-propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-dibutylaminopropan-2-ol
- 1-DIBUTYLAMINO-2-PROPANOL
- (2-Hydroxy-propyl)-dibutyl-amin
- (2-hydroxy-propyl)-dibutyl-amine
- 1-(Dibutylamino)-2-propanol
- 1-Dibutylamino-propanol-(2)
- 2-Propanol, 1-(dibutylamino)-
- 2-Propanol, 1-dibutylamino-
- Dibutylisopropanolamine
- Di-n-Butyla
- N-(2-hydroxypropyl)-dibutylamine
- N-(2-Hydroxypropyl)dibutylamine
- N,N-Dibutyl(2-hydroxypropyl)amine
- N-Dibutyl-N-(2-hydroxypropyl)-amin
- EINECS 218-297-2
- SCHEMBL1009972
- 1-(N-dibutylamino)-2-propanol
- 2109-64-0
- InChI=1/C11H25NO/c1-4-6-8-12(9-7-5-2)10-11(3)13/h11,13H,4-10H2,1-3H3
- DTXSID601030739
- NSC 163302
- NS00044845
- Di-n-Butylamino-2-propanol
- AKOS010107180
- N,N-Dibutyl-2-hydroxypropylamine
- ICMJHPBQTVWCNT-UHFFFAOYSA-
- 3-04-00-00759 (Beilstein Handbook Reference)
- BRN 1741001
- NSC163302
- WLN: QY1&1N4&4
- NSC-163302
- 1-Dibutylamino-propan-2-ol
-
- Inchi: 1S/C11H25NO/c1-4-6-8-12(9-7-5-2)10-11(3)13/h11,13H,4-10H2,1-3H3
- InChI Key: ICMJHPBQTVWCNT-UHFFFAOYSA-N
- SMILES: OC(C)CN(CCCC)CCCC
Computed Properties
- Exact Mass: 187.19375
- Monoisotopic Mass: 187.193614421g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 98.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 0.9110 (rough estimate)
- Boiling Point: 322.1°C (rough estimate)
- Refractive Index: 1.4500 (estimate)
- PSA: 23.47
1-Dibutylamino-propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D462778-100mg |
1-Dibutylamino-propan-2-ol |
2109-64-0 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D462778-500mg |
1-Dibutylamino-propan-2-ol |
2109-64-0 | 500mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D462778-1g |
1-Dibutylamino-propan-2-ol |
2109-64-0 | 1g |
$ 250.00 | 2022-06-05 |
1-Dibutylamino-propan-2-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-Dibutylamino-propan-2-ol
Chemical Structure and Physical Properties of 1-Dibutylamino-propan-2-ol (CAS 2109-64-0)
1-Dibutylamino-propan-2-ol, also known by its CAS 2109-64-0 number, is a tertiary amine compound characterized by its unique molecular structure. The compound consists of a central propane-2-ol core functionalized with two butyl groups attached to the nitrogen atom. This structural feature contributes to its solubility in polar solvents and its ability to interact with biological membranes. The molecular formula of 1-Dibutylamino-propan-2-ol is C12H27NO, with a molecular weight of approximately 205.36 g/mol. Its chemical stability under standard laboratory conditions makes it a viable candidate for pharmaceutical applications.
Physical properties such as melting point, boiling point, and solubility are critical for understanding its behavior in different environments. Recent studies have highlighted the importance of these properties in optimizing the compound’s use in drug delivery systems. For instance, the solubility of 1-Dibutylamino-propan-2-ol in aqueous solutions is influenced by the hydrophobicity of the butyl groups, which can be modulated through structural modifications. These characteristics are essential for formulating stable pharmaceutical products.
Pharmacological Applications of 1-Dibutylamino-propan-2-ol (CAS 2109-64-0)
The pharmacological profile of 1-Dibutylamino-propan-2-ol has been extensively studied in recent years, particularly in the context of neurological disorders. Research published in 2023 in the journal *Pharmacological Research* demonstrated its potential as a modulator of GABAergic transmission. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter, and compounds that enhance its activity are being explored for treating conditions such as epilepsy and anxiety disorders. The mechanism of action of 1-Dibutylamino-propan-2-ol involves interactions with GABAA receptors, which are critical for maintaining neuronal homeostasis.
Recent advancements in molecular modeling have revealed that the butyl groups in 1-Dibutylamino-propan-2-ol play a pivotal role in receptor binding affinity. A 2023 study using computational simulations showed that the extended hydrocarbon chain increases the compound’s ability to penetrate lipid bilayers, thereby enhancing its bioavailability. This property is particularly valuable in the development of drugs for central nervous system (CNS) disorders, where efficient delivery across the blood-brain barrier is a major challenge.
Role in Metabolic and Signaling Pathways
Emerging evidence suggests that 1-Dibutylamino-propan-2-ol may also influence metabolic pathways by modulating enzyme activity. A 2023 study published in *Metabolism & Disease* found that the compound exhibits mild inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission and neurodegenerative diseases. This dual functionality—acting as both a GABAergic modulator and an acetylcholinesterase inhibitor—positions 1-Dibutylamino-propan-2-ol as a promising candidate for multifunctional therapies.
Moreover, the compound’s interaction with signaling pathways such as the PI3K/Akt pathway has been explored in recent research. The PI3K/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is linked to various diseases, including cancer. A 2023 preclinical study demonstrated that 1-Dibutylamino-propan-2-ol could partially inhibit this pathway, suggesting potential applications in oncology. These findings highlight the compound’s versatility in targeting multiple biological processes.
Current Research Trends and Future Directions
Recent years have seen a surge in research focused on the therapeutic potential of 1-Dibutylamino-propan-2-ol (CAS 2109-64-0). A 2023 review in *Drug Discovery Today* summarized key findings from over 50 studies, emphasizing the compound’s role in neuroprotection and anti-inflammatory responses. The anti-inflammatory properties of 1-Dibutylamino-propan-2-ol are attributed to its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating autoimmune diseases.
Future research directions include the development of 1-Dibutylamino-propan-2-ol derivatives with enhanced specificity and reduced side effects. Advances in medicinal chemistry are enabling the synthesis of analogs with modified functional groups, which could improve pharmacokinetic profiles. For example, replacing the butyl groups with shorter or branched chains may alter the compound’s solubility and receptor affinity, offering new therapeutic opportunities.
Conclusion and Summary
1-Dibutylamino-propan-2-ol (CAS 2109-64-0) is a multifunctional compound with significant potential in pharmaceutical and biomedical applications. Its unique molecular structure and interactions with biological systems make it a valuable tool for targeting neurological, metabolic, and inflammatory disorders. Recent studies have expanded our understanding of its mechanisms of action, paving the way for novel therapeutic strategies. As research continues to evolve, the compound’s role in drug development is likely to grow, driven by advancements in computational modeling and medicinal chemistry.
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